![molecular formula C15H16ClN5O2 B2861996 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione CAS No. 333430-91-4](/img/structure/B2861996.png)

7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

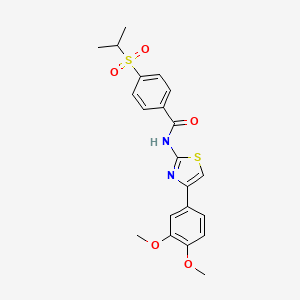

This compound is a derivative of purine, a nitrogen-containing heterocycle, with additional functional groups attached to it . It has a complex structure with a chlorophenyl group, an ethylamino group, and a dione group attached to the purine ring .

Molecular Structure Analysis

The molecular formula of this compound is C15H16ClN5O2 . It consists of a purine ring, which is a bicyclic aromatic ring containing nitrogen atoms. Attached to this ring are a chlorophenyl group, an ethylamino group, and a dione group .Aplicaciones Científicas De Investigación

Cytotoxic and Antimicrobial Activity

The synthesis of 7-deazapurine derivatives, including 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione, has shown promising results in cytotoxicity against various cancer cell lines and antimicrobial activity. For instance, a study by Nauš et al. (2014) explored the synthesis and biological evaluation of 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides with modifications at the 6 position. These compounds displayed significant cytotoxicity at low nanomolar concentrations against selected cancer cell lines and antimicrobial activity against Mycobacterium bovis and hepatitis C virus (Nauš et al., 2014).

Molecular Recognition and Sensing

Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions, including those derived from the core structure similar to 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione, highlighted the ability of these compounds to coordinate metal ions selectively. This selectivity was particularly pronounced towards Cu2+ ions, indicating potential applications in environmental monitoring and chemical sensing (Gosavi-Mirkute et al., 2017).

Analgesic Activity

Another study evaluated the analgesic activity of 7-(3-chlorophenyl)piperazinylalkyl derivatives of 8-alkoxypurine-2,6-dione, revealing that these compounds exhibited analgesic effects in animal models. This suggests potential therapeutic applications for pain management (Zygmunt et al., 2015).

Synthetic Methodologies and Chemical Properties

Research into the synthesis, properties, and applications of derivatives of purine-2,6-dione, similar to 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione, has led to advancements in synthetic methodologies and a deeper understanding of their chemical properties. Studies have demonstrated various synthetic routes, providing a foundation for the development of novel compounds with potential applications in medicinal chemistry and materials science (Rodríguez Ortega et al., 2014).

Propiedades

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2/c1-3-17-14-18-12-11(13(22)19-15(23)20(12)2)21(14)8-9-6-4-5-7-10(9)16/h4-7H,3,8H2,1-2H3,(H,17,18)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBEJWWZVOCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-chlorobenzyl)-8-(ethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)

![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)